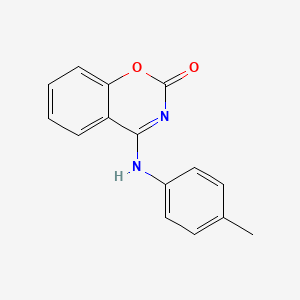
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with an aniline derivative. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one typically involves the reaction of 4-methylaniline with 2H-1,3-benzoxazin-2-one. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. One common method involves the use of palladium-catalyzed amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Applications De Recherche Scientifique
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylaniline: A precursor in the synthesis of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one.
2H-1,3-Benzoxazin-2-one: Another precursor used in the synthesis.
Phentolamine: A compound with a similar aniline structure but different pharmacological properties.
Uniqueness
This compound is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88220-43-3 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-(4-methylanilino)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)19-15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
NAJUDSNMZLIGFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
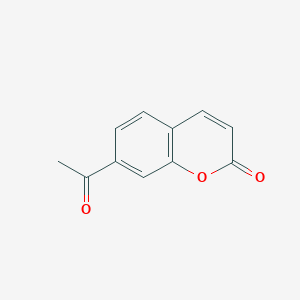
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
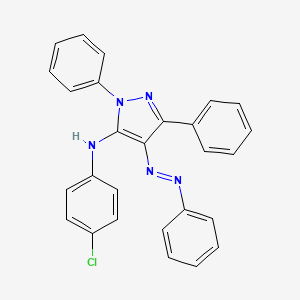
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
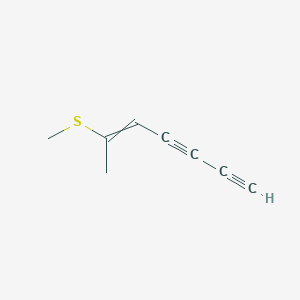
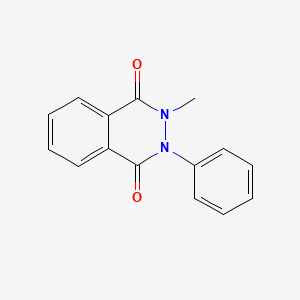
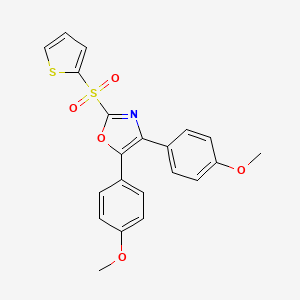

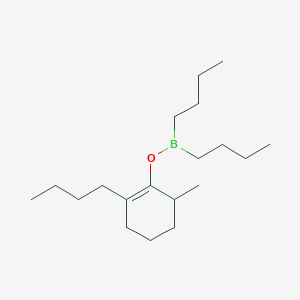
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
